molecular formula C11H14N2O2 B2756231 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine CAS No. 2097859-31-7

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine

Cat. No.: B2756231
CAS No.: 2097859-31-7
M. Wt: 206.245
InChI Key: OZOQFPHDKDUGAZ-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine is a complex organic compound that features a unique structure combining an oxazole ring and a piperidine ring

Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carbonitrile with appropriate reagents to form the desired oxazole derivative . The piperidine ring is then introduced through a series of reactions, including cyclization and functional group modifications. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of proteases, blocking the activity of these enzymes and thereby affecting cellular processes .

Comparison with Similar Compounds

1-(5-Methyl-1,2-oxazole-3-carbonyl)-3-methylidenepiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-3-5-13(7-8)11(14)10-6-9(2)15-12-10/h6H,1,3-5,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOQFPHDKDUGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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